5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
Historical Development of Piperazine-Oxazole Derivatives in Academic Research
The synthesis of piperazine-oxazole hybrids emerged from broader explorations into heterocyclic chemistry, which gained momentum in the late 19th century with the discovery of foundational heterocycles like 1,2,4-oxadiazole. Early work by Tiemann and Krüger in 1884 on azoximes laid the groundwork for understanding cycloaddition protocols, later adapted for oxazole-piperazine systems. By the mid-20th century, the pharmacological potential of piperazine—a six-membered ring with two nitrogen atoms—became evident through its role in antipsychotics and antifungals. Concurrently, oxazole’s stability and hydrogen-bonding capacity made it a candidate for antibiotic development.
The fusion of these moieties began in earnest in the 2000s, driven by the need for compounds with enhanced bioavailability and target specificity. For instance, [3+2] cycloadditions between hydrazonoyl chlorides and enaminones enabled the efficient construction of bis-heterocyclic frameworks. A landmark study in 2024 demonstrated the synthesis of quinoxaline-piperazine-oxazole conjugates via nucleophilic aromatic substitution, achieving nanomolar potency against cancer cell lines. These efforts underscored the synergy between piperazine’s conformational flexibility and oxazole’s aromatic rigidity, fostering a new class of multi-heterocyclic therapeutics.
Position of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-Methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile in Contemporary Scientific Literature
This compound occupies a niche in recent literature as a structurally optimized hybrid with dual functionality. Its design incorporates a 4-methoxybenzoyl group at the piperazine nitrogen, enhancing lipophilicity and membrane permeability, while the (E)-ethenyl linkage between oxazole and 3-methoxyphenyl ensures planar conjugation for π-π stacking interactions. PubChem data (CID 16647392) reveal a polar surface area of 94.9 Ų, indicative of favorable solubility and blood-brain barrier penetration.
Comparative analyses highlight its superiority over earlier analogs. For example, replacing the acetyl group in pyrazole-linked chromenes with ethoxycarbonyl units improved acetylcholinesterase inhibition by 27%. Similarly, introducing methoxy substituents at strategic positions—as seen in this compound—amplifies electron-donating effects, critical for stabilizing ligand-receptor complexes. Recent molecular docking studies position it within the active sites of bacterial penicillin-binding proteins, suggesting utility against methicillin-resistant Staphylococcus aureus (MRSA).
Significance in Heterocyclic Chemistry Research Landscape
Piperazine-oxazole hybrids exemplify the “privileged scaffold” paradigm, where combining two pharmacophoric units yields compounds with multifaceted bioactivity. The piperazine moiety contributes to:
- Conformational adaptability : Its chair-flipping ability allows dynamic interactions with diverse biological targets.
- Hydrogen-bonding capacity : The nitrogen atoms serve as hydrogen bond acceptors, enhancing binding affinity.
Meanwhile, the oxazole ring provides:
- Metabolic stability : Resistance to oxidative degradation due to aromatic electron delocalization.
- Structural diversity : Substitutions at C-4 and C-5 enable fine-tuning of electronic and steric properties.
This synergy is evident in the compound’s predicted ADMET profile, where moderate logP (3.1) and low hepatotoxicity risk align with drug-likeness criteria. Its synthesis—via coupling of 4-methoxybenzoyl-piperazine with oxazole-4-carbonitrile intermediates—also showcases advancements in regioselective heterocyclization, a key focus in green chemistry.
Evolution of Research Approaches for Multi-Heterocyclic Systems
Modern strategies for piperazine-oxazole hybrids emphasize computational-guided design and atom-economical synthesis. Density functional theory (DFT) calculations optimize substituent effects, as seen in the methoxy groups’ role in reducing steric clash during acetylcholinesterase binding. Synthetic routes have evolved from classical thermal cycloadditions to microwave-assisted protocols, reducing reaction times from hours to minutes.
A 2024 study demonstrated the use of T3P® (propylphosphonic anhydride) as a coupling agent, achieving 85% yield in oxazole-amide formation under mild conditions. Additionally, late-stage functionalization via Suzuki-Miyaura coupling enables the introduction of aryl groups, as exemplified by the (E)-ethenyl-3-methoxyphenyl moiety in this compound. These innovations reflect a shift toward modular, scalable methodologies for complex heterocycles.
Table 1 : Key Synthetic Advances in Piperazine-Oxazole Hybrid Synthesis
The integration of machine learning for predicting reaction outcomes further accelerates discovery, as seen in the prioritization of 1,2,4-oxadiazole precursors for MRSA-targeted agents. Such interdisciplinary approaches ensure that compounds like this compound remain at the forefront of medicinal chemistry innovation.
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-20-9-7-19(8-10-20)24(30)28-12-14-29(15-13-28)25-22(17-26)27-23(33-25)11-6-18-4-3-5-21(16-18)32-2/h3-11,16H,12-15H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHLAYAMONTLOO-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophiles: Nitric acid (HNO3), halogens (Cl2, Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonitrile group can produce the corresponding amine .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure comprising several functional groups:
- Piperazine Ring : This moiety is known for its interactions with neurotransmitter receptors, enhancing the compound's pharmacological properties.
- Oxazole Ring : A five-membered heterocyclic ring that contributes to the compound's bioactivity.
- Methoxy Substituents : These groups influence the compound's electronic properties and biological activity.
The molecular formula of this compound is with a molecular weight of 444.5 g/mol. The presence of these structural elements makes it an intriguing candidate for drug discovery and development.
Biological Activities
Research indicates that 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibits various biological activities:
Enzyme Inhibition
The compound has shown potential inhibitory effects on several enzymes:
- Histone Deacetylases (HDACs) : Associated with cancer therapy, inhibition of HDACs can lead to reactivation of tumor suppressor genes.
- Carbonic Anhydrase (CA) : Plays a role in pH regulation and fluid balance, making it relevant in treating conditions like glaucoma and epilepsy.
Receptor Modulation
The piperazine component allows the compound to interact with neurotransmitter receptors, leading to various pharmacological effects:
- Antidepressant Activity : Modulation of serotonin receptors suggests potential use in treating depression.
- Anticancer Effects : Interaction with tyrosine kinases may contribute to its anticancer properties.
Cytotoxicity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells, indicating its potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa, CaCo-2 cell lines | |
| Enzyme Inhibition | Inhibition of HDACs and CA | |
| Antidepressant | Modulation of serotonin receptors | |
| Antimicrobial | Activity against various bacterial strains |
Cytotoxic Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Research has shown that this compound effectively inhibits HDACs, which could lead to increased expression of genes involved in cell cycle regulation and apoptosis. This inhibition has been linked to enhanced anticancer activity in preclinical models.
Antidepressant Effects
Studies investigating the modulation of serotonin receptors have indicated that this compound may provide antidepressant-like effects in animal models. Further research is needed to elucidate its mechanism and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Pharmacokinetic Variations
The compound’s closest analogs differ in substituents on the benzoyl and ethenyl groups. Key comparisons include:
Key Findings:
- Electron-Donating vs.
- Solubility and logP: Fluorinated analogs exhibit lower logP values (~3.2) compared to the methoxy-substituted target (~3.8), suggesting better aqueous solubility for fluorinated derivatives .
- Synthetic Routes: The target compound likely follows a multi-step synthesis similar to ’s pyrazole derivatives, involving condensation of a diketone with hydrazine, followed by piperazine coupling and styryl group introduction .
Comparison with Pyrazole and Oxadiazole Analogs
- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile (): Features a pyrazole-oxadiazole hybrid with a thioether linkage. Lower molecular weight (387.1 g/mol) and higher polarity (logP ~2.5) compared to the target compound .
- 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (): Incorporates a benzothiazole-thioether moiety, enhancing aromatic stacking interactions. Reported yield: 55–60%, suggesting efficient synthesis compared to oxazole-piperazine systems .
Structural Implications:
- Piperazine-linked benzoyl groups (as in the target) are associated with improved pharmacokinetic profiles compared to thioether-linked analogs .
Thiazolone and Pyranopyrazole Systems
and describe structurally distinct heterocycles but highlight design principles:
- (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one ():
- 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (): A fused pyranopyrazole-oxazine system with a methoxyphenyl group. Demonstrates the versatility of methoxy-substituted heterocycles in multi-target drug design .
Biological Activity
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse biological activities. With a molecular formula of C25H24N4O4 and a molecular weight of 444.5 g/mol, this compound features several functional groups, including a piperazine ring and an oxazole ring, which contribute to its pharmacological properties .
Chemical Structure
The structure of this compound can be represented as follows:
Key Features:
- Piperazine Ring: Contributes to the compound's interaction with various biological targets.
- Oxazole Ring: Known for its role in medicinal chemistry, particularly in anti-cancer and anti-inflammatory agents.
- Methoxy Groups: Enhance lipophilicity and bioavailability.
Anticancer Activity
Research has indicated that compounds with oxazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
In vitro studies have demonstrated that modifications to the oxazole structure can lead to enhanced cytotoxicity. For example, compounds similar to this compound have shown IC50 values in the micromolar range against multiple cancer cell lines .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. The presence of the piperazine and methoxy groups may influence inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: Targeting enzymes such as COX and other kinases.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
-
Study on Anticancer Efficacy:
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that similar oxazole derivatives exhibited potent cytotoxic effects against various tumor types, reinforcing the potential of this compound as an anticancer agent . -
Inflammation Model:
In vivo studies on related compounds demonstrated significant reduction in inflammatory markers in animal models when treated with oxazole derivatives. This suggests that the compound could be effective in managing conditions characterized by chronic inflammation .
Research Findings Summary Table
Q & A
Q. What are the key synthetic pathways for 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile, and how is regioselectivity ensured?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine functionalization : The 4-methoxybenzoyl group is introduced via nucleophilic substitution or acylation of the piperazine ring .
Oxazole core formation : Cyclization of nitrile-containing precursors (e.g., via Hantzsch synthesis) generates the oxazole ring. Substituents are added at positions 2 and 4 using cross-coupling reactions (e.g., Heck reaction for the (E)-ethenyl group) .
Regioselectivity control : Steric and electronic factors are optimized. For example, the (E)-configuration of the ethenyl group is maintained using palladium catalysts and controlled reaction temperatures .
Key Validation : Intermediate characterization via -NMR and HPLC ensures regiochemical fidelity .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- -NMR and -NMR : Assign peaks for the oxazole C4-carbonitrile (~110 ppm in -NMR) and the (E)-ethenyl protons (δ 6.5–7.5 ppm, J = 16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 515.2) .
- IR Spectroscopy : Detect nitrile stretching (~2230 cm) and carbonyl groups (~1680 cm) .
- X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement of the piperazine and oxazole moieties .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or coupling steps .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility to improve yields (e.g., DMF vs. THF) .
- Regioselectivity Prediction : Frontier molecular orbital (FMO) analysis identifies electron-rich sites for functionalization .
Example Workflow :
Optimize geometry of intermediates using B3LYP/6-31G*.
Calculate activation energies for competing pathways.
Validate with experimental kinetics (e.g., reaction monitoring via in situ IR).
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. receptor-binding effects)?
Methodological Answer:
- Target Profiling : Use in vitro assays (e.g., kinase inhibition, GPCR binding) to clarify primary targets. Evidence suggests structural analogs bind to neuropeptide Y Y5 receptors and integrase enzymes .
- Dose-Response Studies : Compare IC values across cell lines to rule off-target effects .
- Structural Modifications : Introduce substituents (e.g., halogenation at the 3-methoxyphenyl group) to decouple antiproliferative and receptor-binding activities .
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine or oxazole moieties?
Methodological Answer:
- Piperazine Modifications :
- Oxazole Modifications :
Q. How can researchers address discrepancies in synthetic yields or purity across literature reports?
Methodological Answer:
- Reproducibility Checks :
- Contamination Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
